molecular formula C6H4ClN3O B1354830 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one CAS No. 346599-63-1

4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one

Cat. No. B1354830
CAS RN: 346599-63-1
M. Wt: 169.57 g/mol
InChI Key: PKKYYNMRPXEIFE-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties. It appears as a white crystalline solid .


Synthesis Analysis

The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is also described .


Molecular Structure Analysis

The molecular formula of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 and it has a molecular weight of 153.57 g/mol .


Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It has a density of 1.5±0.1 g/cm3, a boiling point of 325.9±22.0 °C at 760 mmHg, and a flash point of 180.7±7.9 °C .

Scientific Research Applications

Pharmaceutical Intermediate

“4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds.

Synthesis of Kinase Inhibitors

This compound is particularly useful in the synthesis of kinase inhibitors . Kinase inhibitors are significant in the field of medicine, especially in the treatment of cancer and other diseases.

Inhibitors of P21-Activated Kinase 4

Research has shown that derivatives of “7H-pyrrolo[2,3-d]pyrimidine”, a similar compound to “4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one”, can act as competitive inhibitors of P21-Activated Kinase 4 (PAK4) . PAK4 is a protein kinase implicated in cancer and other diseases.

Molecular Dynamics Simulations

The compound and its derivatives have been studied using molecular dynamics simulations . These simulations help in understanding the binding modes and inhibitory mechanisms of these compounds.

Binding Free Energy Calculations

In addition to molecular dynamics simulations, binding free energy calculations have also been used to study this compound . These calculations provide insights into the energy changes associated with the binding of the compound to other molecules, which is crucial in drug design.

properties

IUPAC Name

4-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-5-3-1-4(11)10-6(3)9-2-8-5/h2H,1H2,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKYYNMRPXEIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477471
Record name 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one

CAS RN

346599-63-1
Record name 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
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Synthesis routes and methods I

Procedure details

Zinc (6.05 g, 92.56 mmol) was added to a solution of 5,5-dibromo-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one from Step A (3.03 g, 9.26 mmol) in THF (20 mL) and saturated aqueous ammonium chloride (5 mL). After 3 h, the reaction mixture was concentrated in vacuo and purified by HPLC using a reversed phase C18 column and eluting with a gradient of H2O:CH3CN:CF3CO2H—90:10:0.1 to 5:95:0.1. Lyophilization provided the title compound. MS: m/z=170 (M+1).
Quantity
3.03 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6.05 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Add zinc (2 equiv; 12.12 mmol; 792 mg) to a suspension of 5,5-dibromo-4-chloro-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-one (6.06 mmol; 1.98 g) in THF (20 mL) and add saturated ammonium chloride aqueous (3 mL) at 20° C. (exothermic). Stir 20 min then filter through Celite®, rinse with THF, wash the organic phase twice with saturated ammonium chloride. Extract combined aqueous layers four times with 100 mL 1:1 THF:EA, wash the combined organic phases with saturated ammonium chloride, dry over MgSO4, filter through silica gel plug, rinse with 1 L 5% MeOH/DCM and evaporate filtrates. Suspend crude solid in refluxing mixtures of DCM/EA and load onto 330 g of dry silica gel. Chromatograph with 0 to 2% MeOH/DCM to provide the title compound 3.89 g (22.93 mmol; 59%). MS (ES+): m/z=168 (M−H).
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
792 mg
Type
catalyst
Reaction Step Four
Yield
59%

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